Methylvinylmaleimide
Description
Overview of Maleimide (B117702) Core Reactivity in Organic Synthesis and Polymer Science
The maleimide functional group, characterized by a five-membered ring containing an imide and an electron-deficient carbon-carbon double bond, is a remarkably versatile platform in chemical sciences. researchgate.netwikipedia.org Its reactivity is dominated by the electrophilicity of the double bond, making it an excellent substrate for a variety of chemical transformations.
Key reactions involving the maleimide core include:
Michael Addition: Maleimides are exceptional Michael acceptors, readily reacting with a wide range of nucleophiles such as thiols, amines, and enolates. researchgate.netmdpi.comuniv.kiev.uaugent.be The thiol-maleimide Michael addition is a cornerstone of bioconjugation chemistry, prized for its high selectivity and efficiency in labeling proteins and other biomolecules at cysteine residues. wikipedia.org
Diels-Alder Reaction: The electron-poor double bond makes maleimide a potent dienophile in [4+2] cycloaddition reactions. researchgate.net The Diels-Alder reaction between maleimides and dienes, particularly furan (B31954), is widely used in the development of thermoreversible polymers and self-healing materials. researchgate.netmdpi.com
Polymerization: Maleimides can undergo both homo- and co-polymerization through radical or anionic mechanisms. researchgate.net Their ability to copolymerize with electron-rich monomers like styrenes and vinyl ethers has been exploited to create high-performance polymers and UV-curable materials. researchgate.net
Photocycloaddition: The maleimide double bond can participate in light-induced [2+2] photocycloaddition reactions with alkenes to form cyclobutane (B1203170) rings, a transformation of significant interest in synthetic and materials chemistry. mdpi.comnih.gov
This diverse reactivity has established maleimides as crucial components in the synthesis of advanced polymers, functional materials, and pharmaceutical compounds. researchgate.netresearchgate.net
Distinctive Reactivity Profiles of Vinyl-Substituted Maleimides, such as Methylvinylmaleimide, in Advanced Chemical Transformations
While N-substituted maleimides are the most commonly studied class, substitution on the carbon-carbon double bond of the maleimide ring itself introduces distinctive reactivity. The presence of both a methyl and a vinyl group, as in this compound (3-methyl-4-vinyl-1H-pyrrole-2,5-dione), significantly alters the electronic and steric properties of the core scaffold, leading to unique chemical behavior.
One of the most significant roles of this compound in academic research is as a chemical marker. It has been identified as a key product resulting from the oxidative degradation of complex biological tetrapyrroles. researchgate.netd-nb.info Seminal studies have shown that the chemical oxidation of heme, ferriprotoporphyrin IX, and bilirubin (B190676) with agents like hydrogen peroxide or chromic acid cleaves the larger macrocycle into smaller, identifiable fragments, including this compound and hematinic acid. nih.govresearchgate.netnih.gov The isolation of this compound serves as a crucial piece of evidence in elucidating the structure of the parent molecules and understanding their degradation pathways. nih.govnih.gov
Furthermore, substitution on the maleimide alkene can direct the course of photochemical reactions. Research has shown that while N-alkyl maleimides typically undergo [2+2] photocycloadditions, the presence of a methyl group on the ring (as in citraconicimide) can favor a photo-ene reaction with certain alkenes. mdpi.com This highlights how ring substitution can open up alternative reaction pathways. The conjugated vinyl group in this compound would be expected to impart its own unique photochemical reactivity, potentially participating in more complex cycloadditions beyond the standard [2+2] pathway. The synthesis of various 3,4-disubstituted maleimides is an active area of research, aimed at tuning the electronic properties for applications in pharmacologically active compounds and materials. mdpi.comorganic-chemistry.orgnih.gov
Historical Context and Evolution of Academic Research on Maleimide Derivatives
The study of maleimides has a rich history spanning more than half a century. researchgate.net Early research focused on their fundamental synthesis, typically via the condensation of an amine with maleic anhydride (B1165640) followed by a dehydration step to form the cyclic imide. wikipedia.orggoogle.com Maleimides were also identified in early studies as degradation products from natural sources like petroleum. researchgate.net
In polymer science, maleimides were recognized early on for their utility in creating thermosetting resins with high thermal stability. researchgate.net The evolution of this research has led to their contemporary use in sophisticated materials, including self-healing polymers based on the reversible Diels-Alder reaction and advanced UV-curable coatings. ugent.beresearchgate.net
In the realm of organic synthesis, the perception of maleimides has evolved from simple dienophiles to versatile, multifunctional building blocks. The development of asymmetric Michael additions and catalytic cross-coupling reactions has enabled the synthesis of complex, chiral succinimide (B58015) structures that are prevalent in bioactive molecules. mdpi.commdpi.comorganic-chemistry.org The most profound impact in recent decades has been in the field of bioconjugation, where the selective reaction of maleimides with cysteine residues has become a standard and indispensable tool for labeling proteins, developing antibody-drug conjugates, and creating functional biomaterials. wikipedia.org The continued exploration of substituted maleimides, including those with vinyl and other functional groups on the core ring, promises further innovations in chemistry and materials science. researchgate.net
Physical and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-Ethenyl-4-methyl-1H-pyrrole-2,5-dione |
| Synonyms | This compound, 2-Methyl-3-vinylmaleimide |
| CAS Number | 21494-57-5 |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| Melting Point | 84-85 °C |
| Boiling Point (Predicted) | 274.5 ± 9.0 °C |
| Density (Predicted) | 1.271 ± 0.06 g/cm³ |
Structure
2D Structure
3D Structure
Properties
CAS No. |
21494-90-6 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3-ethenyl-4-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C7H7NO2/c1-3-5-4(2)6(9)8-7(5)10/h3H,1H2,2H3,(H,8,9,10) |
InChI Key |
LMEHYWBHZXZJNJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NC1=O)C=C |
Canonical SMILES |
CC1=C(C(=O)NC1=O)C=C |
Other CAS No. |
21494-90-6 |
Synonyms |
3-methyl-2-vinylmaleimide methylvinylmaleimide |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Methylvinylmaleimide
Cycloaddition Reactions Involving Methylvinylmaleimide as a Dienophile
Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic molecules in a single, often stereospecific, step. This compound, with its electron-deficient maleimide (B117702) ring and a vinyl group, presents a versatile scaffold for participating in various cycloaddition reactions, acting primarily as a dienophile.
Diels-Alder (DA) Reactions: Scope, Stereoselectivity, and Reversibility (Retro-Diels-Alder)
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. In this reaction, this compound serves as the dienophile, reacting with a conjugated diene. The reaction is known for its high degree of regio- and stereoselectivity. wikipedia.orgwolfram.com
Scope: The scope of Diels-Alder reactions involving maleimide derivatives is broad, reacting with a variety of dienes. For instance, the reaction of N-substituted maleimides with furan (B31954) derivatives is a well-established method for synthesizing various adducts. researchgate.netrsc.org Similarly, reactions with 2-vinylpyrroles have been used to create complex heterocyclic structures. beilstein-journals.org The electron-withdrawing nature of the maleimide ring enhances its reactivity as a dienophile, particularly with electron-rich dienes. organic-chemistry.orglibretexts.org
Stereoselectivity: Diels-Alder reactions are stereospecific, meaning the stereochemistry of the reactants is preserved in the product. wolfram.com With cyclic dienes, the reaction typically favors the formation of the endo adduct due to secondary orbital interactions, which is a kinetic preference. organic-chemistry.orglibretexts.org However, the exo adduct is often the thermodynamically more stable product. researchgate.net The choice of substituents and reaction conditions can influence the endo/exo selectivity. rsc.orgresearchgate.netrsc.org For example, unusual regio- and stereoselectivity have been achieved in reactions between bulky N-phenylmaleimides and anthracene (B1667546) derivatives, leading to a shift towards 1,4-addition. rsc.org
Reversibility (Retro-Diels-Alder): The Diels-Alder reaction is reversible, and the reverse reaction is known as the retro-Diels-Alder (rDA) reaction. wikipedia.orgwikipedia.org This process is favored at higher temperatures. wikipedia.orgwikipedia.org The thermal reversibility of the furan-maleimide adduct is a well-studied example, with the cyclo-reversion temperature of the endo adduct being lower than that of the exo adduct. rsc.org The stability of the Diels-Alder adduct influences the ease of the retro reaction; for instance, the adduct of N-methylmaleimide with furan has a higher barrier to reversion compared to the adduct of maleic anhydride (B1165640). nih.gov The retro-Diels-Alder reaction can be a useful synthetic tool, for instance, in the preparation of N-substituted maleimides that are difficult to synthesize directly. researchgate.net The presence of a nucleophile, such as a thiol, can also induce a faster retro-Diels-Alder reaction. rsc.org
Interactive Table: Factors Influencing Diels-Alder Reactions of Maleimides
| Factor | Influence on Reaction | References |
|---|---|---|
| Diene Electronics | Electron-rich dienes react faster with electron-poor dienophiles like maleimides. | organic-chemistry.org, libretexts.org |
| Dienophile Electronics | Electron-withdrawing groups on the maleimide enhance reactivity. | organic-chemistry.org |
| Stereochemistry | The reaction is stereospecific, preserving the geometry of the reactants. The endo product is often kinetically favored. | organic-chemistry.org, libretexts.org, wolfram.com |
| Temperature | Higher temperatures can favor the thermodynamically more stable exo product and promote the retro-Diels-Alder reaction. | wikipedia.org, rsc.org, wikipedia.org |
| Solvent | Solvent polarity can influence reaction rates and selectivity. | , nih.gov |
| Steric Hindrance | Bulky substituents on the diene or dienophile can influence regioselectivity. | rsc.org |
Hetero-Diels-Alder Reactions with Heteroatom-Containing Dienes
The hetero-Diels-Alder reaction is a variation where either the diene or the dienophile contains a heteroatom, leading to the formation of heterocyclic rings. When this compound acts as the dienophile, it can react with dienes containing heteroatoms like nitrogen or oxygen.
These reactions are valuable for synthesizing a wide array of biologically active molecules. beilstein-journals.org The reaction of nitroso dienophiles with conjugated dienes, for example, yields 1,2-oxazines. beilstein-journals.org The regioselectivity of these reactions is a critical aspect and depends on factors such as the substituents on both the diene and dienophile, as well as reaction conditions. beilstein-journals.org Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the transition states and predict the outcomes of hetero-Diels-Alder reactions. rsc.org These studies indicate that the reactions are typically concerted and asynchronous. rsc.org
Photocycloaddition Processes and Mechanistic Aspects
Photocycloaddition reactions, particularly [2+2] cycloadditions, occur under photochemical conditions and lead to the formation of four-membered rings. wikipedia.org The reaction between an enone (like the maleimide moiety) and an alkene is a stepwise process involving diradical intermediates. wikipedia.org
The mechanism typically begins with the photoexcitation of the maleimide to a singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. wikipedia.org This triplet state then interacts with the ground-state alkene to form an exciplex and subsequently a triplet diradical. Spin inversion to a singlet diradical allows for the final ring closure to form the cyclobutane (B1203170) product. wikipedia.orgnih.gov
The regiochemistry of these reactions, leading to "head-to-head" or "head-to-tail" isomers, is influenced by both steric and electronic factors. wikipedia.org The use of photosensitizers can be employed to facilitate these reactions, and in some cases, the choice of photocatalysis can dictate the reaction pathway, leading to different products such as [3+2] or [2+2] cycloadducts. researchgate.net
Conjugate Addition Reactions (e.g., Michael Additions)
Conjugate addition, or Michael addition, is a key reaction for α,β-unsaturated carbonyl compounds like this compound. libretexts.orgwikipedia.org In this reaction, a nucleophile adds to the β-carbon of the unsaturated system. libretexts.orglabster.com
Thiol-Maleimide Click Chemistry: Reaction Kinetics, Selectivity, and Mechanism
The reaction between a thiol and a maleimide is a prominent example of "click" chemistry, characterized by its high efficiency, selectivity, and mild reaction conditions. axispharm.comresearchgate.net This reaction proceeds via a Michael addition mechanism to form a stable thiosuccinimide bond. axispharm.com
Reaction Kinetics and Mechanism: The kinetics of the thiol-maleimide reaction are influenced by several factors, including the solvent, the presence of an initiator or catalyst, and the nature of the thiol itself. rsc.org The reaction can proceed through different mechanistic pathways, such as base-initiated, nucleophile-initiated, or ion pair-initiated mechanisms. researchgate.netrsc.org Computational studies have shown that the choice of reaction conditions directly impacts which pathway is favored. rsc.org The reaction rate is also pH-dependent, generally increasing with pH up to around 7.5. researchgate.net
A mechanistic study on the addition of thiols to N-methylmaleimide in water identified different rate-limiting steps depending on the thiol. For alkyl thiolates, the rate-limiting step is the initial nucleophilic attack. For aryl thiolates, the rate-limiting step is either proton transfer or a concerted nucleophilic attack and proton transfer. acs.org
Selectivity: The thiol-maleimide reaction is highly chemoselective for thiols, especially in the pH range of 6.5-7.5, where it reacts much faster with thiols than with amines. axispharm.com This selectivity makes it a valuable tool in bioconjugation for specifically modifying cysteine residues in proteins. axispharm.com However, side reactions can occur, such as thiazine (B8601807) rearrangement, particularly with N-terminal cysteine residues at higher pH. bachem.com
Interactive Table: Thiol-Maleimide Reaction Parameters
| Parameter | Effect on Reaction | References |
|---|---|---|
| pH | Rate increases up to pH ~7.5. Higher pH can lead to side reactions. | researchgate.net, bachem.com |
| Solvent | Polar solvents like water or DMSO are effective. Solvent choice can influence the mechanism. | axispharm.com, rsc.org |
| Initiator/Catalyst | Can influence the reaction mechanism (base- vs. nucleophile-initiated). | rsc.org, researchgate.net |
| Thiol Structure | The pKa and structure of the thiol affect the reaction rate and mechanism. | rsc.org, acs.org, researchgate.net |
| Selectivity | Highly selective for thiols over amines at neutral pH. | axispharm.com |
Other Nucleophilic Additions and Their Synthetic Utility
Besides thiols, other nucleophiles can also participate in Michael additions with maleimides. The scope of Michael donors is broad and includes carbanions (like those derived from malonic esters or β-keto esters), amines, and alcohols. wikipedia.orgresearchgate.net These reactions are synthetically useful for forming new carbon-carbon or carbon-heteroatom bonds, leading to a variety of functionalized products. libretexts.org For instance, the oxa-Michael addition, involving the addition of alcohols, has been explored as a thiol-free alternative for polymer synthesis. tugraz.at
Polymerization Mechanisms of this compound
The polymerization of N-substituted maleimides, including this compound, is a subject of significant interest due to the resulting polymers' desirable properties, such as high thermal stability. researchgate.net The reactivity of the maleimide double bond allows for polymerization through various mechanisms, including free radical and ionic pathways.
Free Radical Homopolymerization and Copolymerization of this compound
N-substituted maleimides can undergo free-radical polymerization, although they exhibit a low tendency for homopolymerization. kinampark.com This class of monomers, characterized as 1,2-disubstituted ethylenic structures, can be polymerized using free-radical initiators to produce thermally stable polymers. researchgate.net The process is often initiated thermally or photochemically. maharajacollege.ac.in For instance, the free radical polymerization of N-4-azodiphenylmaleimide (ADPMI) has been carried out in THF solvent at 70°C using AIBN as an initiator. researchgate.net
Maleimides and their derivatives readily copolymerize with a variety of other monomers. researchgate.net They are particularly known for their highly favored cross-propagation with electron-rich monomers like styrene (B11656), leading to copolymers with a predominantly alternating structure. kinampark.comacs.org This tendency is so strong that maleic anhydride and N-substituted maleimides are considered fascinating exceptions in radical polymerization due to their minimal homopolymerization inclination and strong preference for cross-propagation with styrene. kinampark.com The copolymerization of N-substituted maleimides with methyl methacrylate (B99206) (MMA) has also been extensively studied. researchgate.netijert.org
A simple and effective method for controlling the molecular weight of copolymers involving styrene and maleimide derivatives is through the use of a chain transfer agent (CTA) during free radical polymerization. mdpi.com For example, (4-methylpent-1-ene-2,4-diyl)dibenzene (α-MSD) has been used effectively to regulate the molecular weight of poly(N-p-fluorophenylmaleimide-alt-styrene) (PFS) and poly(N-p-carboxylphenylmaleimide-alt-styrene) (PCS). mdpi.com
The synthesis of block copolymers can also be achieved using conventional free-radical polymerization. nih.govrsc.org One method involves using a disulfide functional radical initiator to polymerize monomers like methacrylic acid. nih.gov The disulfide bond can then be cleaved to reveal a thiol group, which can subsequently be conjugated to a polymer containing a maleimide functional group via thiol-maleimide 'click' chemistry. nih.govrsc.org
Anionic Polymerization of N-Substituted Maleimides and "Living" Characteristics
Anionic polymerization is another important mechanism for polymerizing N-substituted maleimides, particularly those with electron-withdrawing groups. du.edu.eg This type of polymerization proceeds through anionic intermediates and can exhibit "living" characteristics under carefully controlled conditions, meaning there is no inherent termination step. du.edu.egsit.ac.jpacs.org Such living systems remain active even after all the monomer has been consumed, and polymerization can resume upon the addition of more monomer. du.edu.eg
The anionic polymerization of N-phenylmaleimide (NPMI) has been shown to have "living" characteristics. sit.ac.jpacs.org Studies have demonstrated that the number-average molecular weight of the resulting poly(N-phenylmaleimide) increases linearly with monomer conversion, a key indicator of a living system. ijert.org
The choice of initiator and counter-cation significantly affects the polymerization. Alkali metal tert-butoxides have been used as initiators, and their effectiveness can be influenced by the nature of the alkali metal. sit.ac.jp The polymerization can be initiated by various nucleophiles, including organometallic compounds like n-butyllithium. du.edu.eg Ligated anionic polymerization (LAP) has also been explored as a method to control the polymerization of monomers like (meth)acrylates, which could be applicable to maleimides. uliege.be
| Initiator System | Key Observation | Reference |
|---|---|---|
| Alkali metal tert-butoxides | The nature of the counter cation affects the polymerization process. | sit.ac.jp |
| Various anionic initiators | Demonstrated "living" characteristics for NPMI polymerization. | sit.ac.jpacs.org |
| n-Butyllithium | A common organometallic initiator for anionic polymerization. | du.edu.eg |
| Organolithium-bisoxazolines complex | Used for asymmetric anionic polymerization of N-substituted maleimides. | uliege.be |
The living nature of the anionic polymerization of N-substituted maleimides allows for the synthesis of novel block copolymers. For instance, block copolymers containing poly(phenylmaleimide) segments have been successfully synthesized by polymerizing N-phenylmaleimide onto poly(oxyethylene) and poly(butadiene). sit.ac.jp
Photoinitiated Polymerization and Self-Initiation Phenomena in Maleimides
Maleimides are a class of monomers recognized for their utility in photopolymerization processes, which are valued as environmentally friendly methods due to their solvent-free nature and low energy requirements. frontiersin.org These reactions are typically rapid, chain reactions that, when using monomers with at least two functional groups, result in the formation of cross-linked networks, transforming a liquid resin into a solid material within seconds or minutes of light exposure. frontiersin.org
A particularly interesting characteristic of maleimides is their ability to undergo photoinitiated polymerization without the need for a conventional photoinitiator. frontiersin.org This phenomenon is known as self-initiation. The proposed mechanism for this process involves an electron transfer that generates a radical anion, which then initiates the polymerization. frontiersin.org This capability has been observed for various N-substituted maleimides, including N-alkylphenyl- and N-alkyloxymaleimides, which can be polymerized through self-photoinitiation. itu.edu.tr While these self-initiating systems are effective, their initiation efficiency can be lower than that of traditional photoinitiators, sometimes resulting in longer induction periods due to slower initiation rates and inhibition by oxygen. radtech.org The polymerization rate of these self-initiating monomers is a critical factor for their application, as they function simultaneously as both monomer and initiator. radtech.org
Other Reaction Types and Pathways
Beyond polymerization, the maleimide scaffold is a versatile building block in a variety of organic transformations, enabling the synthesis of complex molecular architectures. rsc.org Its reactivity has been harnessed in annulation, benzannulation, and spirocyclization reactions, often through strategies involving transition-metal-catalyzed C–H activation. rsc.orgrsc.org
Annulation reactions involving maleimides provide efficient pathways to construct various cyclic and polycyclic systems. rsc.org These transformations are valuable in medicinal chemistry and materials science. rsc.org One such strategy is the copper-catalyzed [2+2+2] annulation of enaminones with maleimides, which is used to synthesize pyrrolo[3,4-e]isoindoles. researchgate.net Cascade annulation reactions have also been developed, allowing for the assembly of intricate polycyclic molecules from simple precursors with high efficiency. nih.gov For instance, a C-H activation-initiated cascade formal [4+2]/[2+4] annulation of an aryl enaminone with a vinyl-1,3-dioxolan-2-one builds both a carbocycle and an O-heterocycle in a single process. nih.gov
Benzannulation represents a specific type of annulation that forms a benzene (B151609) ring. A practical, metal-free method for the benzannulation of maleimides utilizes triethylamine (B128534) (Et3N) as a 1,3-diene synthon to produce phthalimides in good yields. organic-chemistry.orgorganic-chemistry.org This reaction proceeds under mild conditions, with dibenzoyl peroxide (BPO) as an oxidant and oxygen as a co-reagent, and tolerates a wide array of functional groups on the N-substituent of the maleimide. organic-chemistry.org The proposed mechanism involves the oxidation of triethylamine to an enamine, which then undergoes nucleophilic addition and cyclization with the maleimide, followed by oxidative aromatization to yield the phthalimide (B116566) product. organic-chemistry.org
Table 1: Benzannulation of N-Substituted Maleimides with Triethylamine
| N-Substituent of Maleimide | Product | Yield | Reference |
|---|---|---|---|
| Phenyl | N-Phenylphthalimide | 75% | organic-chemistry.org |
| 4-Methylphenyl | N-(4-Methylphenyl)phthalimide | 78% | organic-chemistry.org |
| 4-Methoxyphenyl | N-(4-Methoxyphenyl)phthalimide | 72% | organic-chemistry.org |
| Benzyl | N-Benzylphthalimide | 65% | organic-chemistry.org |
| Ethyl | N-Ethylphthalimide | 58% | organic-chemistry.org |
Spirocyclization reactions using maleimides are crucial for synthesizing spiro-compounds, particularly spirosuccinimides, which are found in numerous natural products and bioactive molecules. rsc.org The construction of the spirocyclic quaternary carbon center is a significant challenge in organic synthesis. thieme-connect.com Transition-metal-catalyzed C–H activation has emerged as a powerful strategy for the spirocyclization of maleimides. rsc.org For example, a ruthenium(II)-catalyzed reaction between 2-arylquinoxalines and maleimides can be controlled to produce either C-H alkylation or spirocyclization products, leading to diverse polyheterocycles. acs.org Similarly, palladium catalysis enables the spirocyclization of substituted amino acids with maleimides through the activation of a γ-C(sp³)–H bond, yielding spiro-pyrrolidine analogues. thieme-connect.com Rhodium catalysts have also been employed for the spirocyclization of compounds like N-methoxybenzamides and 2-phenylindoles with various N-substituted maleimides, producing spirocycles in good yields. rsc.org
Carbon-hydrogen (C–H) bond activation is a transformative strategy in organic synthesis that allows for the direct functionalization of otherwise stable C-H bonds, enhancing atom economy and simplifying synthetic routes to complex molecules. mt.com Maleimides are frequently used as coupling partners in these reactions, leading to products from alkylation, alkenylation, annulation, and spirocyclization. rsc.orgresearchgate.net
Transition-metal catalysis is central to many C–H activation strategies involving maleimides. researchgate.net Rhodium(III) catalysts, in particular, have been extensively used for the regioselective coupling of maleimides with various aromatic compounds. acs.orgnih.gov A notable aspect of these reactions is that the outcome can be dependent on the nature of the N-substituent on the maleimide. For instance, in the coupling of 2-arylbenzo[d]thiazoles with maleimides, sterically bulky N-substituents (like aryl or tert-butyl) lead to mono-C–H functionalization, whereas smaller substituents (such as methyl or ethyl) result in dual C–H functionalization at both ortho positions. acs.orgnih.gov This divergent reactivity provides a powerful tool for controlling the synthesis of molecular hybrids. acs.org The general mechanism for these chelation-assisted reactions involves the formation of a metallacycle intermediate, which then coordinates with the maleimide, undergoes migratory insertion, and finishes with reductive elimination to yield the functionalized product. rsc.org
Table 2: C-H Activation Strategies Involving Maleimides
| Catalyst System | Substrate | Maleimide N-Substituent | Product Type | Reference |
|---|---|---|---|---|
| [RhCpCl2]2 / AgSbF6 | 2-Arylbenzo[d]thiazole | Phenyl, Cyclohexyl | Mono C-H Functionalization | acs.org |
| [RhCpCl2]2 / AgSbF6 | 2-Arylbenzo[d]thiazole | Methyl, Ethyl, Benzyl | Dual C-H Functionalization | acs.org |
| [RuCl2(p-cymene)]2 / AgOAc | 2-Arylquinoxaline | Methyl, Phenyl | Spirocyclization | acs.org |
| Pd(OAc)2 / Quinoline | Substituted Amino Acids | Methyl, Phenyl, Benzyl | Spirocyclization | thieme-connect.com |
| Rh(III) / LiOAc | N-Methoxybenzamide | Methyl, Ethyl, Phenyl | Spirocyclization | rsc.org |
Methylvinylmaleimide As a Monomer and Building Block in Advanced Materials Research
Homopolymerization Studies: Control over Polymer Architecture and Chain Growth
The homopolymerization of methylvinylmaleimide is a key process for producing polymers with backbones containing the reactive maleimide (B117702) functionality. The ability to control the architecture and chain growth during polymerization is crucial for tailoring the final properties of the material.
Controlled radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers. mdpi.com These methods, such as atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain transfer (RAFT) polymerization, and nitroxide-mediated polymerization (NMP), allow for precise control over molecular weight, molecular weight distribution (polydispersity), and end-group functionality. wikipedia.org In a "living" polymerization, chain termination and transfer reactions are largely absent, leading to polymers with a narrow molecular weight distribution and predictable molar mass. wikipedia.org
The architecture of a polymer, which describes the arrangement of its monomer units, can be linear, branched, or networked. cmu.edu The polymerization method and the structure of the monomer are key factors in determining the resulting polymer architecture. cmu.edu For instance, linear polymers consist of a single main chain, while branched polymers have side chains extending from the main backbone. cmu.edu Network polymers are formed when polymer chains are interconnected, creating a three-dimensional structure. cmu.edu
Table 1: Controlled Radical Polymerization Techniques
| Technique | Abbreviation | Key Features |
|---|---|---|
| Atom Transfer Radical Polymerization | ATRP | Utilizes a transition metal catalyst to reversibly activate and deactivate polymer chains. |
| Reversible Addition-Fragmentation Chain Transfer | RAFT | Employs a chain transfer agent to mediate the polymerization via a reversible chain-transfer process. |
This table provides a summary of common controlled radical polymerization techniques and their key features.
Copolymerization Strategies: Design of Copolymers with Tunable Compositions and Sequences
Copolymerization, the process of polymerizing two or more different monomers, offers a vast design space for creating materials with tailored properties. By strategically selecting comonomers and controlling their incorporation into the polymer chain, researchers can fine-tune the chemical and physical characteristics of the resulting copolymer. The inclusion of this compound in copolymerization strategies allows for the introduction of its unique reactive functionality into a wide variety of polymer structures.
The design of copolymers with specific compositions and sequences is a central theme in modern polymer chemistry. rsc.org Techniques like controlled radical polymerization are instrumental in achieving this level of control, enabling the synthesis of block, graft, comb, and star architectures with predetermined molecular weights and low polydispersity. For example, block copolymers can be synthesized by the sequential polymerization of different monomers, leading to distinct blocks of each monomer within the same polymer chain. ucl.ac.uk
The reactivity of the monomers plays a crucial role in the final copolymer structure. In the context of this compound, its vinyl group can readily participate in radical polymerization with a variety of other vinyl monomers, such as styrenes, acrylates, and methacrylates. This allows for the creation of copolymers where the this compound units are statistically distributed along the polymer backbone or arranged in specific block sequences. The resulting copolymers possess the properties of the constituent monomers, combined with the latent reactivity of the maleimide group, which can be utilized for further modifications.
Table 2: Examples of Copolymer Architectures
| Architecture | Description |
|---|---|
| Block Copolymer | Composed of two or more long sequences (blocks) of a single monomer type. ucl.ac.uk |
| Graft Copolymer | A main polymer chain with one or more side chains of a different polymer. |
| Comb Copolymer | A type of graft copolymer with a high density of side chains. |
| Star Copolymer | Consists of several polymer chains attached to a central core. |
This table outlines various copolymer architectures that can be achieved through controlled polymerization techniques.
Post-Polymerization Functionalization Approaches Utilizing this compound Moieties
A significant advantage of incorporating this compound into polymers is the ability to perform post-polymerization modifications. beilstein-journals.org This strategy involves chemically altering the polymer after it has been synthesized, allowing for the introduction of a wide array of functional groups. beilstein-journals.orgwiley-vch.de The maleimide group within the this compound unit is particularly well-suited for such modifications due to its reactivity towards thiols in a highly efficient "click" reaction known as the thiol-maleimide Michael addition. researchgate.net
This reaction is highly specific and proceeds under mild conditions, making it an ideal tool for conjugating various molecules to the polymer backbone. researchgate.net For example, this approach has been used to attach fluorescent dyes, biotin, and other bioactive molecules to polymers, creating materials for biomedical applications. researchgate.netucl.ac.uk The ability to functionalize polymers after their synthesis provides a modular approach to materials design, where a single parent polymer can be used to create a library of functional materials with diverse properties. nih.gov
Beyond thiol-maleimide chemistry, the maleimide group can participate in other reactions, further expanding the possibilities for post-polymerization functionalization. These reactions can be used to introduce a variety of chemical handles onto the polymer, which can then be used for subsequent conjugation steps. This versatility makes polymers containing this compound valuable platforms for creating complex and multifunctional materials. rsc.org
Role in Functional Polymeric Materials and Coatings Design (Focus on Chemical Methodologies and Architectures)
The unique reactivity of this compound makes it a valuable building block in the design of functional polymeric materials and coatings. mdpi.comfraunhofer.de The ability to precisely control the polymer architecture and introduce specific functionalities through copolymerization and post-polymerization modification allows for the creation of materials tailored for specific applications. cmu.edu
In the realm of coatings, polymers containing this compound can be designed to have self-healing properties. For instance, terpolymers with methacrylate (B99206) backbones containing furan (B31954) and maleimide side chains can undergo reversible cross-linking through the Diels-Alder reaction, enabling the coating to repair itself. mdpi.com This approach can enhance the durability and lifespan of protective coatings on various substrates. mdpi.com
Furthermore, the incorporation of this compound into polymer architectures can influence the material's bulk properties. For example, in the context of polymer electrolytes for batteries, modifying the polymer host architecture is an effective way to enhance electrochemical properties. mdpi.com Different polymer architectures, such as linear, branched, or cross-linked structures, can be designed to optimize ion transport and mechanical strength. cmu.edumdpi.comrsc.org The inclusion of functional groups via this compound can further enhance performance by facilitating interactions with other components of the system.
Integration of this compound into Smart Materials and Responsive Systems
Smart materials, also known as responsive materials, are designed to change their properties in response to external stimuli such as temperature, pH, light, or chemical agents. researchgate.netnumberanalytics.com The integration of this compound into these systems provides a versatile platform for creating materials with tunable and dynamic behaviors.
The maleimide group's reactivity can be exploited to create hydrogels that respond to changes in their environment. For example, copolymers containing this compound can be cross-linked through reactions with thiol-containing molecules, and the resulting hydrogel's swelling behavior can be made sensitive to pH or other stimuli. rsc.org This has potential applications in drug delivery, where a therapeutic agent could be released in response to a specific biological signal.
Moreover, the ability to functionalize polymers containing this compound with a wide range of molecules opens up possibilities for creating sophisticated responsive systems. For instance, photo-responsive molecules can be attached to the polymer backbone, allowing the material's properties to be controlled with light. researchgate.net This could be utilized in the development of light-activated sensors or actuators. The versatility of this compound as a monomer and a reactive handle makes it a powerful tool for the design and fabrication of the next generation of smart materials. keaipublishing.comsciexplor.com
Advanced Spectroscopic and Chromatographic Methods for Mechanistic Elucidation in Methylvinylmaleimide Chemistry
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Analysis of Intermediates
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions as they occur. rptu.dempg.dewiley.com It provides detailed structural information and quantitative data on the concentrations of reactants, intermediates, and products directly in the reaction mixture, often without the need for calibration. rptu.de This is particularly valuable for studying the dynamic processes in methylvinylmaleimide chemistry, such as polymerization or cycloaddition reactions. rug.nl
In studies of related maleimide (B117702) systems, ¹H-NMR has been effectively used to monitor reaction kinetics. For instance, the progress of Diels-Alder reactions involving maleimide derivatives has been tracked by observing changes in the chemical shifts of specific protons. mdpi.com In one study, the reaction between furan-functionalized polystyrene and a maleimide compound was monitored by following the disappearance of reactant peaks and the appearance of adduct peaks at distinct chemical shifts. mdpi.com Similarly, the conjugation of maleimide-functionalized polymers with thiol-containing molecules can be monitored by the disappearance of the characteristic maleimide proton resonance (around 6.88 ppm) and the appearance of new signals corresponding to the thioether product. researchgate.net
Researchers have utilized in-situ NMR to follow reactions at various temperatures, providing insights into reaction kinetics and thermal stability. rug.nlmdpi.com For example, variable temperature ¹H-NMR has been used to study the forward and retro-Diels-Alder reactions, calculating conversion rates and kinetic parameters at different temperatures. mdpi.com The ability to seal NMR tubes allows for the study of reactions at temperatures above the solvent's boiling point, which is crucial for understanding processes like the homopolymerization of maleimides that can occur at elevated temperatures. rug.nl
Table 1: Representative ¹H-NMR Chemical Shifts for Monitoring Maleimide Reactions
| Compound/Functional Group | Typical ¹H-NMR Chemical Shift (δ, ppm) | Solvent | Application/Observation | Reference |
| Maleimide Protons | ~6.8 - 7.0 | D₂O, CDCl₃ | Signal disappears upon reaction (e.g., Michael addition, polymerization). researchgate.nettandfonline.com | researchgate.nettandfonline.com |
| Diels-Alder Adduct Protons | 2.70 - 5.35 | C₂D₂Cl₄ | Appearance of new, distinct peaks confirms cycloaddition. mdpi.com | mdpi.com |
| Thiol-Maleimide Adduct | 2.0 - 5.0 | D₂O | Disappearance of maleimide peak and appearance of new signals confirm conjugation. researchgate.net | researchgate.net |
| Polymer Backbone | 3.6 - 4.2 | - | Broad signals indicating polymer formation. tandfonline.com | tandfonline.com |
This table is interactive. Click on the headers to sort the data.
Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Analysis
In the context of maleimide chemistry, IR spectroscopy is instrumental in identifying key functional groups and monitoring their changes. For example, the C-N-C stretching vibration of the maleimide ring can be observed in the IR spectrum. A study on a maleimide-furan system showed a characteristic maleimide peak near 1140 cm⁻¹, which corresponds to the C-N-C stretch. mdpi.com Upon homopolymerization, this peak shifts to approximately 1180 cm⁻¹ as succinimide (B58015) moieties are formed, providing clear evidence of the reaction's progress. mdpi.com The synthesis of novel maleimide derivatives has also been confirmed using FT-IR, which helps to identify the characteristic bonds of the newly formed compounds. rdd.edu.iqresearchgate.net
Table 2: Key Infrared (IR) Vibrational Frequencies for Maleimide Functional Group Analysis
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Observation During Reaction | Reference |
| C-N-C Stretch (Maleimide) | ~1140 | Shifts to ~1180 cm⁻¹ upon polymerization to succinimide. mdpi.com | mdpi.com |
| C=O Stretch (Imide) | ~1700 - 1780 | Changes in this region can indicate reactions involving the carbonyl groups. | rdd.edu.iqresearchgate.net |
| N-H Stretch (if applicable) | ~3300 - 3400 | Disappearance or shift indicates substitution at the nitrogen atom. uctm.edu | uctm.edu |
| C=C Stretch (Maleimide) | ~1570 - 1650 | Disappearance indicates reaction at the double bond (e.g., addition, polymerization). | rsc.org |
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Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products in Complex Mixtures
Mass spectrometry (MS) is a highly sensitive analytical technique essential for identifying reaction intermediates and final products, particularly in complex mixtures. nih.gov It works by ionizing chemical species and sorting the ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information and elemental composition. nih.govru.nl Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are frequently used in polymer and protein chemistry involving maleimides. nih.govkit.edu
In the study of maleimide-based polymers, MALDI-TOF MS has been used to verify the architecture and molecular weight of star polymers. nih.gov For instance, the analysis of a four-armed poly(N-isopropylacrylamide) synthesized via RAFT polymerization confirmed the desired structure, and after cleavage, the mass of the individual arms could be determined. nih.gov Similarly, for poly-[(N-2-acetoxy-ethyl-)maleimide], MALDI-TOF analysis showed a distribution of polymeric ions separated by intervals corresponding to the mass of a single repeating unit (183.16 m/z), confirming the polymer structure. tandfonline.com
ESI-MS is particularly well-suited for studying reaction mechanisms in solution and identifying transient intermediates. nih.govnih.gov In the context of peptide and protein conjugation with maleimide derivatives, HPLC coupled with MS (HPLC-MS) is a powerful tool. chemrxiv.orgamazonaws.com This combination allows for the separation of reaction components followed by their immediate mass analysis, enabling the identification of starting materials, products, and even fleeting intermediates. chemrxiv.orgamazonaws.com For example, the cleavage of a maleimide protecting group from a peptide was monitored by HPLC-MS, which allowed for the observation and mass confirmation of the starting peptide, the cleaved fragment, and a palladium-maleimide complex intermediate. chemrxiv.org High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown intermediates. nih.gov
Table 3: Applications of Mass Spectrometry in Maleimide Chemistry
| MS Technique | Application | Key Findings/Observations | Reference(s) |
| MALDI-TOF MS | Polymer Characterization | Verification of star polymer architecture and molecular weight distribution. tandfonline.comnih.gov | tandfonline.comnih.gov |
| ESI-MS | Protein Conjugation Analysis | Confirmation of protein-polymer conjugate formation. nih.govkit.edu | nih.govkit.edu |
| HPLC-MS | Reaction Monitoring & Intermediate ID | Identification of products and intermediates in peptide modification and cleavage reactions. chemrxiv.orgamazonaws.comucl.ac.be | chemrxiv.orgamazonaws.comucl.ac.be |
| High-Resolution MS | Intermediate Structure Elucidation | Determination of elemental composition of transient species. nih.gov | nih.gov |
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High-Performance Liquid Chromatography (HPLC) for Reaction Product Separation, Quantification, and Purity Assessment for Research
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the separation, identification, and quantification of components in a liquid mixture. advancechemjournal.comipinnovative.comchromtech.com It is widely used in pharmaceutical and chemical research to assess the purity of compounds, monitor reaction progress, and quantify products and impurities. ucl.ac.beipinnovative.com The technique separates compounds based on their differential interactions with a stationary phase (in a column) and a liquid mobile phase. chromtech.com
In the chemistry of this compound and its derivatives, HPLC is crucial for both preparative and analytical purposes. For example, the purity of synthesized N-substituted maleimides can be confirmed to be greater than 95% using HPLC-MS. ucl.ac.be The technique is also used to monitor the progress of reactions. In the study of maleimide-thiol conjugations, HPLC can track the consumption of the maleimide starting material and the formation of the product. nih.gov The derivatization of cysteine-containing peptides with a chromophoric maleimide derivative (DABMI) allows the resulting products to be tracked during HPLC separation by monitoring absorbance at specific wavelengths. nih.gov
Furthermore, HPLC is instrumental in characterizing functionalized polymers. The functionalization of tetra-arm poly(ethylene glycol) with N-phenylmaleimide moieties was analyzed by HPLC, which not only demonstrated the high purity of the final product but also allowed for the quantification of polymers with different numbers of maleimide end-groups. rsc.org This provides a precise assessment of the functionality distribution, which is critical for applications like hydrogel formation. rsc.org The choice between isocratic (constant mobile phase composition) and gradient (varying mobile phase composition) elution modes can be tailored to optimize the separation of complex reaction mixtures. ipinnovative.com
Table 4: HPLC Applications in Maleimide Derivative Analysis
| Application | HPLC Mode/Detector | Analyte/System | Purpose | Reference(s) |
| Purity Assessment | HPLC-MS | N-Substituted Maleimides | To confirm the purity of synthesized compounds is >95%. ucl.ac.be | ucl.ac.be |
| Reaction Monitoring | RP-HPLC with UV-Vis | DABMI-labeled peptic digest | To separate and track cysteine-containing peptides. nih.gov | nih.gov |
| Polymer Characterization | HPLC with RI Detector | N-phenylmaleimide-terminated PEG | To quantify the distribution of functional end-groups. rsc.org | rsc.org |
| Racemization Study | Chiral HPLC | Atropisomeric maleimide derivatives | To follow the extent of racemization over time. rsc.org | rsc.org |
This table is interactive. Click on the headers to sort the data.
Spectrophotometric Analysis for Reaction Progress Monitoring in Specific Contexts
Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a valuable technique for monitoring reaction progress by measuring the change in light absorbance of a sample over time. nih.govmeasurlabs.comfountainheadpress.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making this a straightforward method for quantitative analysis. fountainheadpress.com
In the chemistry of maleimides, the conjugated C=C-C=O system of the maleimide ring exhibits a characteristic UV absorbance peak, typically in the range of 290-325 nm. mdpi.comuu.nl The consumption of the maleimide group during a reaction, such as polymerization or Michael addition, leads to a decrease in the intensity of this absorbance peak. mdpi.comrsc.org This phenomenon allows for real-time monitoring of the reaction kinetics.
For example, the homopolymerization of a maleimide-based monomer (MPM) at 150 °C was tracked by observing the gradual decrease of its maleimide absorbance peak at 325 nm. mdpi.comresearchgate.net Similarly, the hydrolytic stability of a PEG-maleimide conjugate was assessed by monitoring the maleimide absorbance at 302 nm; hydrolysis of the maleimide ring to the corresponding maleamic acid results in the loss of absorbance at this wavelength. uu.nl The reaction between a thiol and a maleimide can also be followed by the decay of the maleimide's maximum absorbance peak (e.g., at 293 nm) as the thiol-maleimide conjugate is formed. rsc.org This method is simple, often non-destructive, and can be used for kinetic studies to determine reaction rates and stability. juniperpublishers.com
Table 5: UV-Vis Absorbance Maxima for Monitoring Maleimide Reactions
| Maleimide Derivative/System | λmax (nm) | Observation | Application | Reference(s) |
| MPM Monomer | 325 | Absorbance decreases over time at 150 °C. | Monitoring homopolymerization. mdpi.com | mdpi.com |
| PEG-maleimide | 302 | Absorbance decreases upon hydrolysis. | Assessing hydrolytic stability. uu.nl | uu.nl |
| DSPE-PEG-Maleimide | 293 | Peak decays upon thiol conjugation. | Monitoring thiol-maleimide reaction. rsc.org | rsc.org |
| N-methylmaleimide | ~300 | Absorbance variation is monitored. | Kinetic study of Diels-Alder reaction. mdpi.com | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Theoretical and Computational Chemistry Studies of Methylvinylmaleimide
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which governs its chemical properties and reactivity. researchgate.net Methods like Density Functional Theory (DFT) and other quantum mechanical approaches are used to solve the Schrödinger equation, providing information about molecular orbitals, charge distribution, and various reactivity indices. researchgate.netru.nl
Detailed quantum chemical calculations on methylvinylmaleimide would focus on several key aspects. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of primary importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.
Reactivity descriptors, derived from quantum chemical calculations, offer a quantitative measure of reaction tendencies at specific atomic sites. For this compound, these descriptors can elucidate the reactivity of the vinyl group and the maleimide (B117702) ring. Key descriptors include:
Fukui Functions: These indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They help identify the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).
Dual Descriptor: This second-order descriptor is particularly useful for analyzing pericyclic reactions and ambiphilic reagents—species that can both donate and accept electrons. researchgate.net It can precisely map the regions of a molecule that will act as a nucleophile versus an electrophile. researchgate.net
Electrostatic Potential (ESP): The ESP map illustrates the charge distribution across the molecule, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are prone to electrostatic interactions.
While specific published calculations for this compound are not widely available, the expected results based on its structure would show significant electrophilic character at the carbon atoms of the vinyl group and the carbonyl carbons of the imide ring, making it susceptible to nucleophilic attack. The calculations would quantify these characteristics, providing valuable data for predicting its behavior in chemical reactions.
| Descriptor | Information Provided for this compound | Predicted Reactive Sites |
| HOMO/LUMO Energies | Electron-donating and electron-accepting ability; kinetic stability. | LUMO likely localized on the electron-deficient double bond and carbonyls. |
| Fukui Functions (f+, f-) | Susceptibility of specific atoms to nucleophilic (f+) and electrophilic (f-) attack. | High f+ values on the β-carbon of the vinyl group and carbonyl carbons. |
| Dual Descriptor (Δf) | Simultaneous electron-donating and -accepting character for ambiphilic reactions. | Positive regions (electrophilic) on the imide ring and vinyl group; negative regions (nucleophilic) likely minimal. |
| Electrostatic Potential | Overall charge distribution and sites for electrostatic interactions. | Negative potential around carbonyl oxygens; positive potential near the N-H proton and vinyl group carbons. |
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate complex reaction mechanisms, identify intermediates, and calculate the energy of transition states. acs.org This allows for the elucidation of reaction pathways and the determination of reaction kinetics and thermodynamics. researchgate.netresearchgate.net
The primary context for DFT studies involving this compound is its formation through the oxidative degradation of heme and bilirubin (B190676). researchgate.netyorku.ca The photooxidation of bilirubin, for instance, is a complex process proposed to occur via either a Type I (electron transfer) or Type II (singlet oxygen) mechanism. yorku.ca DFT calculations have been instrumental in understanding these pathways. Specifically, in the reaction of pyrroles (the building blocks of bilirubin) with singlet oxygen, DFT calculations show that a [4+2] Diels-Alder cycloaddition has the lowest activation energy compared to other potential mechanisms, such as a [2+2] addition. yorku.canih.gov This cycloaddition forms an unstable endoperoxide intermediate, which subsequently rearranges and fragments to yield products including this compound. yorku.caosti.gov
DFT can model the entire energy profile of this degradation, from the initial attack of singlet oxygen on a pyrrole (B145914) ring of the precursor molecule to the final formation of the stable maleimide product. These calculations can confirm the viability of proposed intermediates and transition states, providing a detailed, atomistic picture of the reaction. arxiv.org DFT has also been applied to study other reactions involving maleimides, such as their participation in intermolecular cycloadditions.
| Reaction Step (Heme/Bilirubin Oxidation) | Role of DFT Calculation | Key Finding |
| 1. Singlet Oxygen Attack | Calculate activation energies for different attack modes ([4+2] vs. [2+2] cycloaddition). | The [4+2] Diels-Alder pathway to form an endoperoxide is energetically favored. yorku.ca |
| 2. Endoperoxide Rearrangement | Model the transition states and intermediates of subsequent bond cleavage and rearrangement. | Elucidate the lowest energy pathway from the initial adduct to dipyrrolic intermediates (propentdyopents). |
| 3. Fragmentation | Compute the energetics of the fragmentation of dipyrrolic intermediates. | Confirm the thermodynamic favorability of forming stable monopyrrolic products like this compound. researchgate.netijisae.org |
| 4. Transition State Analysis | Characterize the geometry and energy of the highest point on the reaction coordinate. | Identify the rate-determining step of the overall degradation process. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. This technique is invaluable for conformational analysis, studying how molecules fold and flex, and for investigating non-covalent intermolecular interactions such as hydrogen bonds and van der Waals forces.
For this compound, MD simulations can reveal its preferred conformations in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). The molecule possesses several rotatable bonds, and simulations can map the potential energy surface associated with these rotations to identify low-energy conformers.
Furthermore, MD simulations are crucial for understanding how this compound molecules interact with each other and with other molecules. The maleimide ring contains key functional groups for intermolecular interactions:
Hydrogen Bond Donors: The N-H group.
Hydrogen Bond Acceptors: The two carbonyl (C=O) oxygen atoms.
π-Stacking: The planar, electron-deficient imide ring can engage in stacking interactions with other aromatic systems.
Computational studies on bilirubin, the precursor to this compound, have used MD simulations to show that its molecules aggregate in water through preferential intermolecular and intramolecular hydrogen bonds. A similar approach applied to this compound would likely reveal strong tendencies to form hydrogen-bonded dimers or larger aggregates in solution. These intermolecular forces are critical in determining the physical properties of the bulk material and the structure of any polymers derived from it.
| Interaction Type | Participating Groups on this compound | Significance Explored by MD Simulation |
| Hydrogen Bonding | N-H group (donor); C=O groups (acceptors). | Determines solvent interactions, aggregation behavior, and crystal packing. |
| π-π Stacking | The planar maleimide ring. | Influences interactions with aromatic molecules and contributes to the stability of condensed phases. |
| Dipole-Dipole Interactions | The polar C=O and N-H bonds. | Contributes to the overall intermolecular forces, affecting boiling point and solubility. |
| van der Waals Forces | Entire molecule. | Provides baseline non-specific attraction between molecules. |
Machine Learning Approaches in Maleimide Monomer Design and Polymer Property Prediction (from a computational chemistry perspective)
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science, enabling the rapid design of new monomers and the prediction of polymer properties. researchgate.net From a computational chemistry perspective, this involves using algorithms trained on large datasets of known molecules and polymers to establish quantitative structure-property relationships (QSPRs).
In this framework, this compound can be considered a functional monomer for creating novel polymers. ML models can be used to predict the properties of polymers that would result from its polymerization. The general workflow is as follows:
Monomer Representation: The structure of this compound is converted into a machine-readable format. This can be a simple string (like SMILES), a fixed-size numerical vector (a molecular fingerprint), or a graph representation that captures atomic connectivity.
Model Training: An ML model, such as a graph neural network (GNN) or a random forest, is trained on a large database of existing polymers. The model learns the complex, non-linear relationships between the features of the monomer repeating units and the macroscopic properties of the resulting polymers (e.g., glass transition temperature, tensile strength, dielectric constant). arxiv.org
Property Prediction: The trained model is then used to make near-instantaneous predictions for the properties of a new, hypothetical polymer based on this compound.
Inverse Design: More advanced generative models can perform "inverse design," where a set of desired properties is specified, and the algorithm proposes novel monomer structures—potentially variations of this compound—that are predicted to yield those properties. researchgate.net
This computational approach drastically accelerates the materials discovery process, allowing for the virtual screening of countless potential polymer structures before committing to costly and time-consuming laboratory synthesis.
| ML Workflow Step | Application to this compound (MVM) | Example |
| 1. Featurization | Convert the MVM structure into a numerical vector or graph. | Generate a Morgan fingerprint or a molecular graph representation of MVM. |
| 2. Model Selection | Choose a trained ML model suitable for polymer property prediction. | Use a pre-trained Graph Convolutional Neural Network (GCNN). |
| 3. Prediction | Input MVM's features into the model to predict properties of poly(MVM). | Predict the glass transition temperature (Tg) and elastic modulus of the homopolymer. |
| 4. Generative Design | Use a generative algorithm to suggest modifications to MVM for enhanced properties. | A genetic algorithm could suggest adding specific functional groups to the vinyl or methyl positions to increase thermal stability. researchgate.net |
Methylvinylmaleimide As a Key Intermediate in Complex Organic Synthesis
Role of Methylvinylmaleimide in the Total Synthesis of Natural Product Analogues
The structural motif of this compound is found within certain natural products and their degradation products, making it a key target and intermediate in their synthesis. The total synthesis of such compounds provides access to rare materials and allows for the creation of analogues to study structure-activity relationships. nih.govnih.gov
A significant example is the synthesis of bilirubin (B190676) oxidation products, known as BOXes. These compounds are implicated in serious medical conditions, and their synthesis is crucial for biological studies. researchgate.net One such product, 4-methyl-3-vinylmaleimide (MVM), is a known photodegradation product of biliverdin (B22007) and is structurally isomeric with this compound. researchgate.net The synthesis of related structures, like the bilirubin degradation product (Z)-2-(4-ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)ethanamide, often called BOX B, highlights the synthetic challenges and strategies applicable to this compound-type structures. The total synthesis of BOX B was achieved in a five-step sequence, demonstrating a pathway to construct the core methyl-vinyl-pyrrolidone structure. researchgate.net
Research in this area focuses on developing efficient routes to these complex molecules. Synthetic strategies often involve the careful construction of the pyrrolinone core followed by the introduction or modification of the vinyl and methyl substituents. These syntheses are not only vital for confirming the structure of the natural compounds but also for producing sufficient quantities for biological evaluation. nih.gov The development of synthetic routes to these natural product analogues provides a platform for creating diverse libraries of related compounds for drug discovery and development. nih.govrsc.org
Table 7.1.1: Examples of this compound-Related Natural Product Analogues
| Compound Name | Common Abbreviation | Context |
| 4-Methyl-3-vinylmaleimide | MVM | A photodegradation product of biliverdin. researchgate.net |
| (Z)-2-(4-ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)ethanamide | BOX B | An oxidation product of bilirubin. researchgate.net |
| (Z)-3-(5-(2-amino-2-oxoethylidene)-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoic acid | BOX C | An oxidation product of bilirubin. researchgate.net |
Strategies for Masking and Unmasking Maleimide (B117702) Functionality in Multi-Step Syntheses
The high reactivity of the maleimide double bond, while advantageous for certain reactions like thiol conjugations, can be a significant challenge during multi-step syntheses where it may interfere with other reagents or polymerization processes. researchgate.net To overcome this, chemists have developed various "masking" or "protecting" group strategies to temporarily block the maleimide's reactivity. The protected maleimide can then be "unmasked" at a later, desired stage of the synthesis to reveal its reactive functionality.
One of the most effective and widely used strategies for masking the maleimide double bond is the reversible Diels-Alder reaction with a furan (B31954). researchgate.netresearchgate.net
Masking Step: The maleimide (a dienophile) reacts with furan (a diene) in a [4+2] cycloaddition to form a stable furan-maleimide adduct. This adduct effectively "hides" the reactive double bond of the maleimide, rendering it inert to reactions like Michael additions or polymerization under typical conditions. researchgate.net
Unmasking Step: The original maleimide functionality can be regenerated on-demand through a retro-Diels-Alder reaction. researchgate.net This is typically achieved by heating the adduct, which causes the cycloadduct to break apart, releasing the furan and restoring the reactive double bond of the maleimide. The progress of this cycloreversion can be monitored using techniques like thermogravimetric analysis (TGA) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
This Diels-Alder/retro-Diels-Alder approach has proven invaluable in polymer chemistry, enabling the synthesis of polymers with pendant maleimide groups. researchgate.net Monomers containing a furan-protected maleimide can be polymerized without interference from the maleimide's double bond. After polymerization, the maleimide groups can be unmasked, yielding a functional polymer ready for conjugation with thiol-containing molecules or biomolecules. researchgate.netresearchgate.net
Other strategies involve modifying the nitrogen atom of the maleimide ring. For instance, carbamate (B1207046) protecting groups can be installed on a nitrogen substituent, which can be subsequently removed using specific triggers to unveil an electron-withdrawing group that enhances the stability of subsequent thio-succinimide conjugates. acs.org These triggers can be chemical (e.g., acid/base), photochemical (UV light), or enzymatic, offering a high degree of control over the unmasking process. acs.org
Convergent and Divergent Synthetic Pathways Utilizing this compound
This compound is an ideal scaffold for both convergent and divergent synthetic strategies, which are two distinct approaches to building complex molecules. wikipedia.orgresearchgate.net
Divergent Synthesis: In a divergent synthesis, a central core molecule is used as a starting point to create a library of structurally related compounds through various subsequent reactions. wikipedia.org this compound is well-suited to be this central core. From this single intermediate, a multitude of analogues can be generated in parallel.
Pathway A: The vinyl group can be subjected to a range of reactions, such as Heck coupling, epoxidation, or hydroboration-oxidation, to introduce diverse functionalities.
Pathway B: The maleimide ring itself can be modified, for example, through reactions at the N-H position to attach different substituents.
Pathway C: The methyl group could potentially be functionalized.
By applying different sets of reactions to the same this compound core, a large and diverse library of compounds can be rapidly assembled. wikipedia.org This approach is particularly powerful in medicinal chemistry for exploring structure-activity relationships.
The choice between a convergent and divergent strategy depends on the ultimate synthetic goal. researchgate.net If the aim is to produce a wide array of analogues from a common intermediate, a divergent approach using this compound is ideal. cri.or.th If the target is a single, highly complex molecule, a convergent pathway where this compound is a key building block may be more efficient.
Emerging Research Directions and Future Perspectives in Methylvinylmaleimide Chemistry
Development of Novel Catalytic Systems for Methylvinylmaleimide Transformations
The efficient and selective transformation of this compound hinges on the development of advanced catalytic systems. Given the molecule's dual reactivity, catalysts are required to differentiate between the vinyl and maleimide (B117702) moieties or to engage both in controlled cascade reactions.
Research is moving beyond traditional stoichiometric methods towards catalytic approaches that offer greater efficiency and control. One promising area is the application of organocatalysis, which has proven effective for various polymerizations and functionalizations, offering a metal-free and often more sustainable alternative. nih.govcolostate.edu For instance, phosphine-catalyzed isomerization and addition reactions have been successfully applied to synthesize complex 3,4-disubstituted maleimides from related allenoates, a strategy that could be adapted for this compound. mdpi.com
Furthermore, transition-metal catalysis offers a powerful toolkit. Ziegler-Natta catalysts, renowned for the stereospecific polymerization of alpha-olefins, could be explored for the selective polymerization of the vinyl group on this compound, leading to novel functional polymers. libretexts.orgwikipedia.org Homogeneous catalysts based on titanium, zirconium, or hafnium are particularly notable in this area. wikipedia.org Additionally, palladium-catalyzed cross-coupling reactions, which have been investigated for the arylation of unsaturated ketones, could provide a framework for the regioselective functionalization of the this compound scaffold. chemrxiv.org The development of catalysts that can operate under mild, sustainable conditions is a key goal. researchgate.net
Table 1: Potential Catalytic Systems for this compound Transformations This table is illustrative, based on systems used for analogous substrates, highlighting potential research avenues.
| Catalyst Type | Target Moiety | Potential Transformation | Advantages & Research Focus |
|---|---|---|---|
| Ziegler-Natta Catalysts (e.g., TiCl₄/Al(C₂H₅)₃) | Vinyl Group | Stereoregular Polymerization | High control over polymer tacticity (isotactic/syndiotactic), creating novel materials. libretexts.orgwikipedia.org |
| Organocatalysts (e.g., N-Heterocyclic Carbenes, Phosphines) | Maleimide Ring / Both | Asymmetric Cycloadditions, Cascade Reactions | Metal-free, lower toxicity, potential for high stereoselectivity, robust for industrial applications. nih.govmdpi.com |
| Palladium Complexes (e.g., Pd(OAc)₂ with specific ligands) | Maleimide or Vinyl Group | Regioselective C-H Functionalization, Arylation | High efficiency in C-C bond formation, regioselectivity can be tuned by ligand design. chemrxiv.orgnih.gov |
| Photoredox Catalysts (e.g., Organic Dyes, Ruthenium complexes) | Maleimide Ring / Both | Radical Polymerization, Cycloadditions | Light-driven reactions, mild conditions, sustainable energy source, avoids metal contamination. colostate.edu |
Exploration of Unconventional Reactivity Modes and Regioselectivity Control
A central challenge in this compound chemistry is controlling which of its two reactive sites engages in a reaction. Future research will focus on mastering this regioselectivity to unlock new synthetic pathways. numberanalytics.com The maleimide double bond is electron-poor and susceptible to nucleophilic attack (e.g., Michael addition) and cycloadditions with electron-rich dienes. ucl.ac.ukresearchgate.net Conversely, the vinyl group can act as a standard alkene.
Unconventional reactivity modes, such as cascade reactions where both moieties react in a specific sequence, are a key area of interest. For example, a catalyst could first facilitate a Michael addition to the maleimide, with the resulting intermediate then undergoing a subsequent intramolecular reaction involving the vinyl group. Controlling such processes requires a deep understanding of the subtle electronic and steric factors at play. numberanalytics.com
Strategies for controlling regioselectivity include:
Catalyst and Ligand Design : The steric bulk and electronic properties of a catalyst or its ligands can block one reactive site while promoting reaction at the other. chemrxiv.orgnumberanalytics.com
Substrate Modification : Temporarily protecting one of the double bonds would allow for the selective functionalization of the other.
Reaction Conditions : Optimizing solvent, temperature, and pressure can influence the kinetic versus thermodynamic outcome of a reaction, thereby favoring the formation of a specific regioisomer. numberanalytics.comnumberanalytics.com
Palladium-catalyzed reactions, for example, have demonstrated that ligand choice is crucial in directing regioselective arylation of α,β-unsaturated ketones, a principle directly applicable to this compound. chemrxiv.org Similarly, photochemical reactions, such as intermolecular cycloadditions, offer another avenue where regioselectivity can be explored, as seen in the reactions of benzotriazoles with maleimides. researchgate.net
Table 2: Factors Influencing Regioselectivity in this compound Reactions
| Reaction Type | Influencing Factor | Expected Outcome on this compound | Rationale |
|---|---|---|---|
| Diels-Alder Cycloaddition | Diene Electronics | Electron-rich dienes favor reaction at the electron-poor maleimide C=C bond. | Governed by HOMO-LUMO interactions; the maleimide has a lower LUMO energy. |
| Michael Addition | Nucleophile Sterics | Bulky nucleophiles may preferentially attack the less-hindered vinyl group, though the maleimide is electronically favored. | A balance between steric hindrance and electronic activation determines the reaction site. numberanalytics.com |
| Catalytic Hydrogenation | Catalyst Choice | Specific catalysts (e.g., Wilkinson's catalyst) might selectively reduce the less-substituted vinyl double bond over the more sterically hindered maleimide ring. | Steric accessibility to the catalyst's active site often dictates selectivity. |
| Pallada-electrocatalysis | Directing Group | Introduction of a directing group could enable distal C-H functionalization, overriding the inherent reactivity of the double bonds. | This advanced strategy allows for reactions at sites not typically considered reactive. nih.gov |
Integration with Sustainable Chemistry Principles and Green Synthetic Methodologies
Modern synthetic chemistry increasingly emphasizes sustainability. Future research on this compound will align with green chemistry principles by designing processes that minimize waste, reduce energy consumption, and use less hazardous substances. numberanalytics.com
Key green methodologies applicable to this compound include:
Photochemistry : Using light as a "reagent" is inherently green. The formation of this compound during bilirubin (B190676) photooxidation points to its photochemical reactivity. rsc.orgresearchgate.net Harnessing light for cycloadditions or polymerizations could lead to efficient, energy-saving synthetic routes. researchgate.netnih.gov
Organocatalysis : As mentioned, avoiding heavy metal catalysts reduces toxicity and simplifies purification. nih.gov The development of recyclable organocatalysts would further enhance the sustainability of these processes.
Flow Chemistry : Performing reactions in continuous flow reactors rather than in batch mode can improve safety, efficiency, and scalability, while often reducing solvent usage and reaction times. numberanalytics.com
Electrocatalysis : Using electricity to drive reactions can replace toxic chemical oxidants or reductants, offering a cleaner and more controlled reaction environment. nih.gov
A significant goal is the development of a green synthesis for this compound itself or its derivatives. A reported phosphine-catalyzed method for related structures already offers a high-yield approach that could be optimized for sustainability. mdpi.com
Table 3: Comparison of Traditional vs. Potential Green Synthetic Approaches for Maleimide Derivatives
| Metric | Traditional Approach (e.g., Multi-step classical synthesis) | Green Chemistry Approach (e.g., Catalytic, Photochemical) |
|---|---|---|
| Energy Source | High temperature (reflux) | Ambient temperature (light, electrochemistry) colostate.edunih.gov |
| Catalyst | Stoichiometric reagents, heavy metals | Catalytic amounts, organocatalysts, recyclable catalysts nih.gov |
| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Greener solvents (e.g., water, ethanol) or solvent-free conditions |
| Atom Economy | Often lower due to protecting groups and multi-step nature | Higher, through cascade reactions and addition chemistry mdpi.com |
| Waste Generation | Significant by-product and solvent waste | Minimized waste streams |
Advanced Characterization Techniques for In-Depth Mechanistic Understanding (e.g., Ultrafast Spectroscopy)
A profound understanding of reaction mechanisms is essential for developing the novel catalytic systems and reactivity modes discussed above. escholarship.org The complex and often rapid transformations involving this compound necessitate the use of advanced characterization techniques that can probe reaction intermediates and transition states directly.
Ultrafast Spectroscopy is a particularly powerful tool for studying photochemical processes. kyoto-u.ac.jprsc.org Techniques like femtosecond transient absorption spectroscopy can monitor the entire lifecycle of a photochemical reaction, from the initial excitation to the formation of final products, on timescales of femtoseconds to nanoseconds. researchgate.netu-strasbg.fr Studies on related maleimides have used this technique to map out excited-state relaxation dynamics, identifying minor pathways like intersystem crossing that are crucial for understanding photoreactivity. nih.gov Applying these methods to this compound could reveal the intricate details of its photoisomerization and photocycloaddition reactions.
Other critical advanced techniques include:
Operando Spectroscopy : This involves combining spectroscopic techniques (e.g., IR, Raman, UV-vis) with a catalytic reactor, allowing researchers to observe the catalyst and reacting species under actual reaction conditions. abo.fi This is invaluable for identifying active catalytic sites and short-lived intermediates. e-bookshelf.de
Advanced NMR Spectroscopy : Modern NMR techniques, including two-dimensional correlation experiments and dynamic nuclear polarization, can provide detailed structural and dynamic information about complex molecules and reaction intermediates in solution. e-bookshelf.de
Computational Chemistry : Density Functional Theory (DFT) calculations are now routinely used to model reaction pathways, calculate energy barriers, and predict regioselectivity. chemrxiv.org These theoretical studies complement experimental work, providing insights that are difficult or impossible to obtain through measurement alone. nih.gov
Table 4: Application of Advanced Characterization Techniques to this compound Chemistry
| Technique | Information Provided | Example Application for this compound |
|---|---|---|
| Ultrafast Transient Absorption Spectroscopy | Excited-state lifetimes, identification of transient species, reaction dynamics. nih.govresearchgate.net | Elucidating the mechanism of a photochemical cycloaddition reaction, determining if the singlet or triplet excited state is reactive. |
| Operando IR/Raman Spectroscopy | Real-time monitoring of surface-adsorbed species on a heterogeneous catalyst. abo.fi | Observing the coordination of the maleimide or vinyl group to a catalyst surface during a hydrogenation reaction. |
| Density Functional Theory (DFT) | Reaction energy profiles, transition state structures, orbital interactions. chemrxiv.org | Predicting whether a Diels-Alder reaction will occur on the vinyl or maleimide moiety and explaining the regioselectivity. |
| Cryogenic-Transmission Electron Microscopy (Cryo-TEM) | High-resolution imaging of reaction intermediates or polymer morphology at low temperatures. escholarship.org | Visualizing the nanostructure of polymers formed from the vinyl group of this compound. |
Q & A
Q. What are the established methods for synthesizing and characterizing Methylvinylmaleimide (MVM) in laboratory settings?
MVM synthesis typically involves controlled oxidation or degradation of heme-containing proteins (e.g., cytochrome P450 enzymes) under oxidative stress conditions. A common method includes incubating enzymes like P450 2E1 with NADPH and reductase, leading to heme fragmentation and MVM formation . Characterization relies on high-performance liquid chromatography (HPLC) for isolating MVM and mass spectrometry (MS) or nuclear magnetic resonance (NMR) for structural validation. Purity assessments require elemental analysis and UV-Vis spectroscopy to confirm the absence of heme-derived contaminants .
Q. How can researchers detect and quantify MVM in complex biological or photocatalytic systems?
Detection protocols often combine chromatographic separation (e.g., reverse-phase HPLC) with tandem mass spectrometry (LC-MS/MS) for high specificity. For photocatalytic systems, MVM is identified as a degradation byproduct of bilirubin using ZnO nanoparticles under UV irradiation. Quantification requires calibration curves with synthetic MVM standards and validation via spike-recovery experiments in relevant matrices (e.g., microsomal preparations or photocatalytic reaction mixtures) .
Q. What are the critical parameters for ensuring reproducibility in MVM-related experiments?
Key parameters include:
- Oxidative conditions : Precise control of NADPH concentration, incubation time, and temperature to avoid over-degradation of heme .
- Catalyst preparation : For photocatalytic studies, ZnO nanoparticle surface defects must be standardized, as defect density directly impacts MVM yield .
- Analytical validation : Consistent HPLC column conditions (e.g., C18 columns, acetonitrile/water gradients) and MS ionization settings (e.g., ESI+ mode) .
Advanced Research Questions
Q. How does MVM contribute to enzyme inactivation, and what experimental approaches resolve conflicting data on its mechanistic role?
MVM is a reactive heme degradation product that cross-links with apoproteins, leading to irreversible P450 inactivation. Discrepancies in inactivation rates across studies may arise from differences in enzyme isoforms (e.g., P450 2E1 vs. 2B4) or substrate presence (e.g., 4-methylpyrazole stabilizes heme). To resolve contradictions:
- Conduct comparative studies using isoform-specific inhibitors.
- Use site-directed mutagenesis (e.g., T303A mutation in P450 2E1) to assess heme-protein binding dynamics .
- Employ proteomic techniques (e.g., MALDI-TOF) to identify MVM-protein adducts .
Q. What advanced methodologies can elucidate MVM’s role in photocatalytic degradation pathways?
- Time-resolved spectroscopy : Monitor transient intermediates during bilirubin degradation using stopped-flow UV-Vis or fluorescence quenching assays .
- Computational modeling : Density functional theory (DFT) simulations to predict MVM formation energetics and reaction pathways.
- Isotopic labeling : Use -labeled bilirubin to track carbon flow into MVM via GC-MS .
Q. How should researchers design experiments to distinguish MVM’s direct effects from co-occurring reactive oxygen species (ROS) in biological systems?
- Control experiments : Include ROS scavengers (e.g., catalase, superoxide dismutase) in enzymatic assays to isolate MVM-specific effects .
- Comparative analysis : Compare MVM-treated systems with ROS-generating systems (e.g., HO/Fe) using transcriptomic or metabolomic profiling .
- Single-molecule imaging : Atomic force microscopy (AFM) to visualize MVM-induced protein aggregation independently of ROS .
Methodological Challenges and Solutions
Q. How can conflicting data on MVM’s stability under varying pH and temperature conditions be reconciled?
Q. What statistical approaches are recommended for analyzing dose-response relationships in MVM-mediated toxicity studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC values.
- Multivariate analysis : Principal component analysis (PCA) to disentangle MVM-specific effects from confounding variables (e.g., heme loss) .
Best Practices for Reporting
- Data transparency : Include raw HPLC/MS chromatograms in supplementary materials, annotated with retention times and fragmentation patterns .
- Ethical compliance : For studies involving human-derived enzymes, document institutional review board (IRB) approvals and informed consent procedures .
- Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental detail, including exact reagent sources (e.g., Sigma-Aldrich catalog numbers) and instrument calibration protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
